What are the fundamental properties of trans-2-Chloromethylvinylboronic acid?
What are the fundamental properties of trans-2-Chloromethylvinylboronic acid?
An In-depth Technical Guide to the Fundamental Properties and Applications of trans-2-Chloromethylvinylboronic Acid and its Pinacol Ester
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of trans-2-Chloromethylvinylboronic acid, with a primary focus on its more stable and synthetically versatile derivative, trans-2-Chloromethylvinylboronic acid pinacol ester. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize advanced chemical building blocks. We will delve into the causality behind its synthetic utility, particularly in palladium-catalyzed cross-coupling reactions, and provide insights into its handling, characterization, and emerging applications. The protocols and mechanistic discussions herein are grounded in established, peer-reviewed literature to ensure scientific integrity and reproducibility.
Introduction: Strategic Importance in Synthesis
Vinylboronic acids (VBAs) and their derivatives are a cornerstone of modern organic synthesis, prized for their unique combination of stability and versatile reactivity.[1] Among these, trans-2-Chloromethylvinylboronic acid and its pinacol ester represent a strategically functionalized building block. The presence of a vinylboronate moiety, a chloromethyl group, and a defined trans-stereochemistry provides a trifecta of chemical handles for complex molecule synthesis.
The boronic acid group is a key participant in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for carbon-carbon bond formation.[2] The vinyl group acts as a rigid linker, while the chloromethyl group offers a reactive site for subsequent nucleophilic substitution, enabling straightforward derivatization post-coupling. This multi-functionality makes it an invaluable reagent in the construction of pharmaceutical intermediates and complex molecular architectures.[3][4]
This guide will focus primarily on the pinacol ester derivative, as it offers significant advantages in terms of stability, shelf-life, and handling, mitigating the propensity of the free boronic acid to undergo polymerization.[5] This choice reflects a field-proven insight: the use of boronic esters is often a critical factor for the success and reproducibility of synthetic campaigns in drug discovery.[5]
Physicochemical and Safety Profile
Understanding the core properties of a reagent is paramount for its effective and safe implementation in any experimental workflow. The data presented below is consolidated from reliable chemical supplier databases and safety data sheets (SDS).[1][6][7]
Core Properties
A comparison of the free boronic acid and its pinacol ester highlights the practical advantages of the latter for laboratory use.
| Property | trans-2-Chloromethylvinylboronic acid | trans-2-Chloromethylvinylboronic acid pinacol ester |
| CAS Number | 215951-86-3[8] | 153724-93-7[1] |
| Molecular Formula | C₃H₆BClO₂[8] | C₉H₁₆BClO₂[1] |
| Molecular Weight | 120.34 g/mol [8] | 202.49 g/mol [1] |
| Appearance | White to off-white solid[8] | Colorless to pale yellow liquid[1] |
| Melting Point | 110-113 °C (decomposes)[8] | Not applicable |
| Boiling Point | Not available | 57-62 °C @ 0.3-0.4 mmHg[1] |
| Density | ~1.20 g/cm³ (predicted) | 1.028 g/mL at 25 °C[1] |
| Synonyms | (E)-(3-chloroprop-1-en-1-yl)boronic acid | (E)-2-(3-Chloro-1-propenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Safety and Handling
Proper handling is crucial due to the reactive nature of the compound and general laboratory hazards. The following guidelines are based on typical SDS for boronic esters.[6][7][9]
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[3] For long-term stability, refrigeration at 2-8 °C is recommended.[3] The pinacol ester is classified as a combustible liquid.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move person to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
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Synthesis and Characterization
The synthesis of vinylboronic acid pinacol esters is well-established, with hydroboration of alkynes being a primary and highly efficient method.[10]
Representative Synthesis Protocol: Hydroboration of a Functionalized Alkyne
The following is a representative, one-pot procedure for the synthesis of (E)-alkenylboronic acid pinacol esters, adapted from established literature.[10] This method is directly applicable to the synthesis of trans-2-Chloromethylvinylboronic acid pinacol ester from 3-chloro-1-propyne.
Workflow Diagram: Synthesis of (E)-Alkenylboronic Acid Pinacol Esters
Caption: One-pot synthesis of (E)-alkenylboronic acid pinacol esters.
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried, argon-purged flask, prepare a catalytic amount of dicyclohexylborane by adding cyclohexene (2 equivalents) to a solution of BH₃·THF (1 equivalent) at 0 °C and stirring for 3 hours at room temperature.
-
Hydroboration: To the flask containing the catalyst, add a solution of catecholborane in THF. Subsequently, add the alkyne substrate (e.g., 3-chloro-1-propyne, 1 equivalent) dropwise at room temperature. Stir the reaction mixture for several hours until analysis (e.g., by GC-MS) shows complete consumption of the alkyne.
-
Transesterification: Add pinacol (1.1 equivalents) to the reaction mixture and stir for an additional 2-3 hours at room temperature.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like pentane or diethyl ether and wash with water to remove catechol byproducts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can then be purified by vacuum distillation or silica gel chromatography to yield the pure trans-2-Chloromethylvinylboronic acid pinacol ester.[10]
Spectroscopic Characterization (Expected)
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¹H NMR:
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Vinyl Protons: Two doublets are expected in the range of δ 5.5-7.0 ppm. The large coupling constant (J ≈ 18 Hz) between these protons is characteristic of a trans relationship.
-
Chloromethyl Protons (-CH₂Cl): A doublet is expected around δ 4.1-4.3 ppm, coupled to the adjacent vinyl proton.
-
Pinacol Protons (-C(CH₃)₂): A sharp singlet integrating to 12 protons is expected around δ 1.2-1.3 ppm. This is a hallmark signal for a pinacol boronic ester.
-
-
¹³C NMR:
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Vinyl Carbons: Signals are expected in the alkene region (δ 120-150 ppm). The carbon attached to the boron atom (C-B) will appear as a broad signal, a characteristic feature due to the quadrupolar nature of the boron nucleus.
-
Chloromethyl Carbon (-CH₂Cl): A signal is expected around δ 45-50 ppm.
-
Pinacol Carbons: Signals for the quaternary carbons and the methyl carbons of the pinacol group are expected around δ 83-85 ppm and δ 24-25 ppm, respectively.
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Reactivity and Key Applications
The utility of trans-2-Chloromethylvinylboronic acid pinacol ester stems from its ability to participate in a variety of powerful synthetic transformations.
The Suzuki-Miyaura Cross-Coupling Reaction
This is the cornerstone application. The reaction facilitates the formation of a C(sp²)-C(sp²) bond between the vinylboronic ester and an aryl or vinyl halide/triflate, a critical transformation in the synthesis of styrenes, dienes, and biaryls found in many drug candidates.[12][13]
Mechanism Overview: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Protocol Design: The success of a Suzuki coupling hinges on the careful selection of catalyst, base, and solvent.
-
Catalyst: A palladium(0) source is required. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ is used, which is reduced in situ. Phosphine ligands (e.g., SPhos, PPh₃) are crucial for stabilizing the palladium center and facilitating the catalytic cycle.[12]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. Its primary role is to activate the boronic ester by forming a more nucleophilic boronate complex, which accelerates the transmetalation step—often the rate-limiting step of the cycle.[12]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is common. Water aids in dissolving the inorganic base and facilitating the formation of the active boronate species.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 equiv), trans-2-Chloromethylvinylboronic acid pinacol ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under a positive pressure of inert gas.
-
Heat the reaction mixture (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Gold-Catalyzed Cycloisomerization
A more advanced application involves using the pinacol ester as a precursor to boronated enynes. These substrates can undergo gold-catalyzed cycloisomerization to produce various dienyl boronates, which are themselves versatile synthetic intermediates.[14] This reaction pathway opens access to complex cyclic and polycyclic systems.
Logical Workflow: From Boronic Ester to Dienyl Boronates
Caption: Synthetic route to dienyl boronates via gold catalysis.
This transformation showcases the reagent's utility as a platform for building molecular complexity through sequential catalytic processes.
Conclusion
trans-2-Chloromethylvinylboronic acid, particularly in its pinacol ester form, is a powerful and versatile reagent for modern organic synthesis. Its fundamental properties—defined stereochemistry, orthogonal reactive sites, and excellent stability as an ester—make it a preferred building block for drug discovery and development. A thorough understanding of its reactivity, especially in the context of the Suzuki-Miyaura coupling, allows researchers to rationally design and execute complex synthetic routes. The self-validating nature of these protocols, grounded in decades of mechanistic studies, ensures a high degree of reliability. As catalysis and synthetic methodology continue to evolve, the strategic application of such precisely functionalized reagents will remain critical to advancing the frontiers of medicinal chemistry.
References
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Product Name: 3-Chloropropenyl-1-boronic acid pinacol ester. Frontier Specialty Chemicals. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
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